5-(3-Fluorophenyl)-5-oxovaleric acid

pKa Acidity Isomer Comparison

QC laboratories requiring Ezetimibe Impurity 39 for ANDA filing often face delays from uncertified positional isomers yielding incorrect HPLC retention times. 5-(3-Fluorophenyl)-5-oxovaleric acid (CAS 845790-38-7) is the authentic 3-fluoro (meta) isomer, supplied with ICH-compliant characterization data. • Validated identity as Ezetimibe Impurity 39/73-correct RT and MS fragmentation pattern • ≥95% purity with full COA (NMR, HPLC, MS) for regulatory submission • Available from stock for immediate global dispatch

Molecular Formula C11H11FO3
Molecular Weight 210.2 g/mol
CAS No. 845790-38-7
Cat. No. B1302166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)-5-oxovaleric acid
CAS845790-38-7
Molecular FormulaC11H11FO3
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)CCCC(=O)O
InChIInChI=1S/C11H11FO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)
InChIKeyVMDBDUOSNLRJAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Fluorophenyl)-5-oxovaleric Acid (CAS 845790-38-7): A Key Gamma-Keto Acid Building Block for Pharmaceutical R&D and Ezetimibe Impurity Profiling


5-(3-Fluorophenyl)-5-oxovaleric acid (CAS 845790-38-7), also known as 5-(3-fluorophenyl)-5-oxopentanoic acid, is a gamma-keto acid with the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.20 g/mol . It is characterized by a valeric acid backbone substituted with a 3-fluorophenyl ketone moiety. This compound is primarily used as a chemical intermediate and building block in organic synthesis, as well as a certified reference standard for impurity profiling in pharmaceutical quality control . It is identified specifically as Ezetimibe Impurity 39 (also known as Ezetimibe Impurity 73) [1][2]. The compound is commercially available from multiple suppliers with standard purities of 95% or greater, and often with comprehensive analytical characterization data for regulatory compliance .

Why 5-(3-Fluorophenyl)-5-oxovaleric Acid Cannot Be Interchanged with Other Fluorophenyl Isomers or Gamma-Keto Acid Analogs


The substitution pattern on the phenyl ring critically defines a compound's physicochemical properties and, consequently, its role in both synthetic applications and analytical methods. For compounds like 5-(3-Fluorophenyl)-5-oxovaleric acid, the 3-fluoro (meta) substitution results in a unique molecular geometry and electron density distribution compared to its 2-fluoro (ortho) and 4-fluoro (para) isomers . These differences manifest as measurable variations in predicted properties such as pKa and boiling point , and most importantly, dictate the compound's specific retention time and mass fragmentation pattern in analytical methods. In pharmaceutical quality control, an impurity with a different fluorine position would constitute a different chemical entity, leading to a different HPLC retention time and therefore invalidating its use as a reference standard for Ezetimibe Impurity 39 [1]. A generic substitution with a similar compound would thus fail to meet the required specifications for analytical method validation and regulatory filings [2].

Quantitative Differentiators for 5-(3-Fluorophenyl)-5-oxovaleric Acid: Physicochemical and Application-Based Comparisons with Isomers and Analogs


pKa as a Differentiator: 3-Fluoro Substitution Shows Higher Acidity than 2-Fluoro and 4-Fluoro Isomers

The predicted acid dissociation constant (pKa) for 5-(3-Fluorophenyl)-5-oxovaleric acid is 4.58 ± 0.10 . This value is slightly higher (indicating a marginally weaker acid) than its 2-fluoro isomer, which has a predicted pKa of 4.57 ± 0.10, and potentially different from the 4-fluoro isomer . While the difference between the 3- and 2-fluoro isomers is small, it is a measurable and predictable parameter that reflects the distinct electronic influence of the fluorine atom's position on the carboxylic acid group. This difference can influence ionization state, chromatographic behavior, and solubility profiles under specific pH conditions.

pKa Acidity Isomer Comparison Physicochemical Property 3-Fluorophenyl

Synthetic Utility: A Specific 63% Yield in the Synthesis of a Dihydrofuranone Scaffold

5-(3-Fluorophenyl)-5-oxovaleric acid has been demonstrated to react with tetrabutylammonium iodide in a mixed solvent system of 2,2,2-trifluoroethanol and acetonitrile over 3.0 hours to yield 5-(3-fluorobenzoyl)dihydrofuran-2(3H)-one with an isolated yield of 63% [1]. This specific reaction and yield provide a quantifiable benchmark for its utility in constructing heterocyclic frameworks. This is a specific application that may not be transferable to other isomers or analogs without re-optimization, as the reaction outcome is often sensitive to the electronics and sterics of the substituent.

Synthetic Yield Dihydrofuranone Building Block Reaction Condition 3-Fluorophenyl

Regulatory Role as a Certified Impurity Standard: Ezetimibe Impurity 39/73

5-(3-Fluorophenyl)-5-oxovaleric acid is specifically designated and supplied as Ezetimibe Impurity 39 (or 73) by multiple certified reference material (CRM) manufacturers [1][2]. These products are supplied with detailed characterization data compliant with regulatory guidelines for use in Abbreviated New Drug Applications (ANDA) and commercial production [3]. This is a unique application. While other fluorophenyl-oxovaleric acid isomers might exist as other ezetimibe impurities or degradants, only the 3-fluoro isomer corresponds to the officially cataloged Impurity 39. Therefore, procurement of a compound with a different substitution pattern would not meet the specific identity requirements for this analytical standard, rendering it useless for its intended regulatory purpose.

Ezetimibe Impurity Standard Quality Control ANDA Method Validation

Key Application Scenarios for 5-(3-Fluorophenyl)-5-oxovaleric Acid in R&D and QC Workflows


Pharmaceutical Quality Control: Quantification and Identification of Ezetimibe Impurity 39

In the pharmaceutical industry, 5-(3-Fluorophenyl)-5-oxovaleric acid is procured as a high-purity reference standard for the development and validation of analytical methods for Ezetimibe drug substance and product testing [1]. It is used to establish system suitability, determine relative retention times, and quantify the level of this specific impurity in stability and release testing. Its use is essential for meeting regulatory requirements for ANDA filings and commercial batch release, as its identity is directly linked to Ezetimibe Impurity 39 [2].

Organic Synthesis: Construction of Fluorinated Heterocyclic Building Blocks

For medicinal chemists, this compound serves as a validated building block for the synthesis of more complex molecules, particularly those containing a fluorophenyl group. The documented 63% yield in the synthesis of a 5-(3-fluorobenzoyl)dihydrofuran-2(3H)-one scaffold provides a reliable starting point for building compound libraries or key intermediates in drug discovery programs [3]. Its predicted pKa (4.58) also informs reaction planning and purification strategies .

Analytical Method Development: Probing the Impact of Fluorine Position on Retention and Ionization

Analytical chemists developing new separation methods can use 5-(3-Fluorophenyl)-5-oxovaleric acid as a model compound to study the effect of fluorine substitution position on reversed-phase HPLC retention and mass spectrometry ionization efficiency. By comparing its behavior (e.g., pKa of 4.58) against the 2-fluoro isomer (pKa of 4.57), researchers can generate data to refine predictive models and optimize methods for separating closely related positional isomers in complex mixtures .

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